Cas no 43027-41-4 (2-(Chloromethyl)-1,4-naphthalenedione)

2-(Chloromethyl)-1,4-naphthalenedione 化学的及び物理的性質
名前と識別子
-
- 1,4-Naphthalenedione,2-(chloromethyl)-
- 2-(Chloromethyl)-1,4-naphthalenedione
- 2-(chloromethyl)naphthalene-1,4-dione
- 2-Chloromethyl-1,4-naphthoquinone
- DTXSID00195642
- 2-Clch2-1,4-naphthoquinone
- 2-Chloromethyl-[1,4]naphthoquinone
- 2-(Chloromethyl)naphthoquinone #
- CHEMBL164323
- 43027-41-4
- SCHEMBL3275939
- starbld0006189
- WMWNDBUOCWAJAL-UHFFFAOYSA-N
- 1,4-Naphthalenedione, 2-(chloromethyl)-
-
- インチ: InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2
- InChIKey: WMWNDBUOCWAJAL-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(=O)C2=CC=CC=C2C1=O
計算された属性
- せいみつぶんしりょう: 206.013
- どういたいしつりょう: 206.013
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 34.1Ų
じっけんとくせい
- 密度みつど: 1.35
- ふってん: 339°Cat760mmHg
- フラッシュポイント: 143°C
- 屈折率: 1.601
2-(Chloromethyl)-1,4-naphthalenedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C371015-100mg |
2-(Chloromethyl)-1,4-naphthalenedione |
43027-41-4 | 100mg |
$ 259.00 | 2023-04-18 | ||
TRC | C371015-1g |
2-(Chloromethyl)-1,4-naphthalenedione |
43027-41-4 | 1g |
$ 1650.00 | 2022-04-01 | ||
TRC | C371015-1000mg |
2-(Chloromethyl)-1,4-naphthalenedione |
43027-41-4 | 1g |
$ 1992.00 | 2023-04-18 | ||
TRC | C371015-500mg |
2-(Chloromethyl)-1,4-naphthalenedione |
43027-41-4 | 500mg |
$ 1126.00 | 2023-04-18 |
2-(Chloromethyl)-1,4-naphthalenedione 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
2-(Chloromethyl)-1,4-naphthalenedioneに関する追加情報
Professional Introduction to 2-(Chloromethyl)-1,4-naphthalenedione (CAS No. 43027-41-4)
2-(Chloromethyl)-1,4-naphthalenedione (CAS No. 43027-41-4) is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic diketone features a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, comprising a naphthalene core substituted with a chloromethyl group and a carbonyl group at the 1-position, provides multiple reactive sites for further functionalization. This compound has garnered attention due to its potential applications in drug development, particularly in the design of novel therapeutic agents targeting various biological pathways.
The chemical properties of 2-(Chloromethyl)-1,4-naphthalenedione make it an attractive building block for medicinal chemists. The presence of the chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, and thiols. This reactivity is particularly useful in constructing complex molecular architectures, including heterocyclic compounds that mimic natural products or bioactive peptides. Additionally, the carbonyl group at the 1-position can participate in condensation reactions, further expanding the synthetic possibilities.
In recent years, there has been growing interest in exploring the pharmacological potential of naphthalenediones. These compounds have shown promise in various preclinical studies as inhibitors of enzymes and receptors involved in inflammatory and oncogenic processes. For instance, derivatives of naphthalenediones have been investigated for their ability to modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a crucial role in pain and inflammation.
The chloromethyl-substituted derivative, 2-(Chloromethyl)-1,4-naphthalenedione, has been particularly studied for its potential as a prodrug or intermediate in the synthesis of more complex molecules. The chloromethyl group can be selectively converted into other functional groups under controlled conditions, allowing for fine-tuning of biological activity. This flexibility has made it a valuable tool in medicinal chemistry for designing molecules with enhanced pharmacokinetic properties or improved target specificity.
The synthesis of 2-(Chloromethyl)-1,4-naphthalenedione typically involves multi-step organic transformations starting from readily available precursors such as naphthalene or its derivatives. The introduction of the chloromethyl group can be achieved through various methods, including chlorination followed by methylation or direct functionalization using chloromethylating agents. The synthesis must be carefully optimized to ensure high yield and purity, as impurities can significantly affect downstream applications.
In academic research, 2-(Chloromethyl)-1,4-naphthalenedione has been employed as a scaffold for developing novel compounds with therapeutic potential. For example, researchers have explored its use in generating inhibitors of kinases and other enzymes implicated in cancer progression. The ability to modify both the naphthalene core and the substituents allows for extensive structural diversification, enabling chemists to identify lead compounds with optimized efficacy and minimal side effects.
The compound's reactivity also makes it useful in material science applications beyond pharmaceuticals. For instance, it can be used to synthesize polymers or coatings with specific chemical properties. The incorporation of functional groups into polymer backbones can enhance material performance in areas such as biodegradability or conductivity. This versatility underscores the importance of intermediates like 2-(Chloromethyl)-1,4-naphthalenedione as versatile building blocks across multiple scientific disciplines.
The safety and handling of 2-(Chloromethyl)-1,4-naphthalenedione require adherence to standard laboratory protocols to ensure worker safety and prevent environmental contamination. While not classified as hazardous under typical conditions, proper personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks. Storage conditions should also be carefully controlled to prevent degradation or unwanted reactions.
In conclusion, 2-(Chloromethyl)-1,4-naphthalenedione (CAS No. 43027-41-4) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new uses for this compound and its derivatives, its importance is likely to grow further within both academic and industrial settings.
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